2,4-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable carboxylic acid derivative under acidic or basic conditions.
Halogenation: Introduction of chlorine and fluorine atoms into the benzoxazole ring can be achieved through halogenation reactions using reagents like chlorine gas or fluorinating agents.
Amidation: The final step involves the coupling of the halogenated benzoxazole with 2,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2,4-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(2,4-dichlorophenyl)benzamide
- 2,3-dichloro-N-(2,4-dichlorophenyl)benzamide
- 2,4-dichloro-N-(2-(4-chlorophenyl)ethyl)benzamide
Uniqueness
Compared to similar compounds, 2,4-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of the benzoxazole ring and the specific arrangement of halogen atoms.
Properties
Molecular Formula |
C20H10Cl3FN2O2 |
---|---|
Molecular Weight |
435.7 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C20H10Cl3FN2O2/c21-10-1-4-13(15(22)7-10)19(27)25-12-3-6-18-17(9-12)26-20(28-18)14-5-2-11(24)8-16(14)23/h1-9H,(H,25,27) |
InChI Key |
ALCTYGHEUHXSDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C=C(C=C3)Cl)Cl)N=C(O2)C4=C(C=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.